molecular formula C18H19F3N4O B6451407 N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine CAS No. 2548978-23-8

N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6451407
CAS No.: 2548978-23-8
M. Wt: 364.4 g/mol
InChI Key: BENOAZRGIXTWDD-UHFFFAOYSA-N
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Description

The compound N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine is a pyridine derivative featuring a trifluoromethyl group at the 3-position of the pyridine ring and a piperidin-3-yl moiety substituted with a pyridine-2-carbonyl group.

Properties

IUPAC Name

[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c1-24(16-14(18(19,20)21)7-4-10-23-16)13-6-5-11-25(12-13)17(26)15-8-2-3-9-22-15/h2-4,7-10,13H,5-6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENOAZRGIXTWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)C2=CC=CC=N2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity, synthesis, and therapeutic implications of this compound, drawing from various studies and patent literature.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyridine rings : Contributing to its pharmacological properties.
  • Trifluoromethyl group : Enhancing lipophilicity and potentially influencing biological interactions.

Synthesis

The synthesis of this compound involves multi-step chemical reactions, often starting from readily available pyridine derivatives. The process typically includes:

  • Formation of the piperidine backbone.
  • Introduction of the pyridine-2-carbonyl moiety.
  • Addition of the trifluoromethyl group.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .

CompoundCell LineIC50 (µM)
Compound AHeLa0.6
Compound BHCT1161.8
This compoundMCF7TBD

The mechanism through which this compound exerts its biological effects is under investigation. Preliminary findings suggest that it may inhibit specific kinases involved in cell cycle regulation, similar to other pyridine derivatives .

Case Studies

Several case studies have explored the efficacy of related compounds in preclinical models:

  • Study on Antitumor Effects :
    • A study evaluated the cytotoxic effects of a series of pyridine derivatives on colon cancer cell lines, revealing that structural modifications significantly impacted their potency .
  • Inhibition of Kinases :
    • Research demonstrated that certain pyridine-based compounds selectively inhibited cyclin-dependent kinases (CDKs), with implications for targeted cancer therapy .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for therapeutic applications. Current data suggests moderate bioavailability with a favorable safety profile in initial animal studies; however, comprehensive toxicological assessments are required.

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its dual pyridine systems and trifluoromethyl substitution. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Pyridine-2-carbonyl-piperidin-3-yl, 3-(trifluoromethyl)pyridin-2-amine C₁₉H₁₈F₃N₅O 413.38 High lipophilicity due to trifluoromethyl; potential for π-π stacking with pyridine rings
N-(Piperidin-1-yl)-2-(trifluoromethyl)pyridin-3-amine Piperidin-1-yl, 2-(trifluoromethyl)pyridine C₁₁H₁₄F₃N₃ 257.25 Simpler structure; lacks pyridine-2-carbonyl group, reducing steric hindrance
3-chloro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine Chloro, trifluoromethylphenyl-methyl C₁₃H₁₀ClF₃N₂ 286.68 Chloro substituent increases electrophilicity; trifluoromethyl enhances stability
N-[(3-nitrophenyl)methyl]pyridin-3-amine Nitrophenyl-methyl C₁₂H₁₁N₃O₂ 229.23 Nitro group introduces strong electron-withdrawing effects, contrasting with CF₃
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine Trimethylsilyl-ethynyl, trifluoromethyl C₁₁H₁₂F₃N₂Si 281.31 Ethynyl group adds steric bulk; trimethylsilyl may affect solubility

Physicochemical Properties

  • Melting Points : Analogues like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melt at 104–107°C , while trifluoromethyl-containing compounds (e.g., ) likely exhibit higher thermal stability.
  • Spectral Data : The target compound’s ¹⁹F NMR would show distinct trifluoromethyl peaks (~-60 ppm), contrasting with chloro (¹H NMR δ ~7–8 ppm) or nitro (¹³C NMR ~150 ppm) groups in analogues .

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